molecular formula C26H51NO3 B1668189 N-octanoylsphingosine CAS No. 74713-59-0

N-octanoylsphingosine

Cat. No. B1668189
CAS RN: 74713-59-0
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-WRBRXSDHSA-N
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Description

N-octanoylsphingosine is an N-acylsphingosine in which the ceramide N-acyl group is specified as octanoyl . It is functionally related to an octanoic acid .


Synthesis Analysis

N-octanoylsphingosine, also known as C8-ceramide, has been found to be involved in the signaling of tumor necrosis factor (TNF)-α. It has been postulated as an intracellular mediator in TNF-α signaling . The lipid can be generated by de novo synthesis or from the hydrolysis of sphingomyelin catalyzed by a neutral sphingomyelinase that is activated by cytokines .


Molecular Structure Analysis

The molecular formula of N-octanoylsphingosine is C26H51NO3 . The structure of N-octanoylsphingosine includes an N-acyl group specified as octanoyl .


Chemical Reactions Analysis

N-octanoylsphingosine is involved in various chemical reactions. For instance, it has been found to play a role in the signaling of tumor necrosis factor (TNF)-α .


Physical And Chemical Properties Analysis

The molecular weight of N-octanoylsphingosine is 425.7 g/mol . It is an N-acylsphingosine in which the ceramide N-acyl group is specified as octanoyl .

Scientific Research Applications

1. Keratinocyte Differentiation and Proliferation

N-octanoylsphingosine has been observed to significantly promote differentiation in keratinocytes, as demonstrated by upregulation of cornified envelope formation, synthesis of involucrin, and increased transglutaminase activity. Additionally, it inhibits proliferation as shown by a reduction in cell numbers, DNA amount, and thymidine incorporation, indicating its potential role in regulating skin cell growth and differentiation (Wakita et al., 2004).

2. Computational Modeling of Partition Coefficients

N-octanoylsphingosine has been included in computational studies to model partition coefficients, which are critical for understanding the environmental fate and bioavailability of compounds. This includes research on QSPR modeling for a better understanding of the environmental and physiological behavior of various chemicals (Puzyn & Falandysz, 2007).

3. Evaluation of Partition Coefficient Measurement Methods

Research involving N-octanoylsphingosine also extends to evaluating experimental methods for measuring partition coefficients. These coefficients are key parameters in environmental risk assessment of chemicals. Studies on N-octanoylsphingosine help refine and validate methods for determining these coefficients, thereby enhancing accuracy in environmental sciences (Hodges et al., 2019).

4. Medical Applications in Dural Repair

In medical research, N-octanoylsphingosine derivatives, like N-octyl-2-cyanoacrylate, have been investigated for their application in dural repair. This research focuses on developing methods for efficient, nonsuture dural repair with high sealing capability and flexibility, demonstrating potential applications in neurosurgery and wound healing (Lv et al., 2016).

5. Hydrogen-Bonded System Studies

N-octanoylsphingosine also plays a role in studies of intermolecular interactions and spectroscopic signatures. Research on n-Octanol, for example, sheds light on the dynamics and properties of hydrogen-bonded systems, which are vital for understanding molecular interactions in various fields including chemistry and pharmaceuticals (Pocheć et al., 2022).

6. Biosynthesis of Phytoceramide

Research has also been conducted on the role of enzymes like DES2, which is responsible for the biosynthesis of phytoceramide in the mouse small intestine. These studies contribute to our understanding of lipid metabolism and its implications in nutrition and gastrointestinal health (Omae et al., 2004).

Safety And Hazards

There is limited information available on the safety and hazards of N-octanoylsphingosine. It is recommended to handle it with care and use it only for scientific research and development .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318293
Record name C8-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-octanoylsphingosine

CAS RN

74713-59-0
Record name C8-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C8-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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